Regioisomeric pKa Differentiation: Altered Ionization State Relative to the 2-Substituted Analog
The 3-substituted regioisomer, 3-(1-amino-2-hydroxyethyl)-4-bromophenol, exhibits a distinct predicted acid dissociation constant (pKa) of 9.20 ± 0.18, which is significantly higher than the predicted pKa of its 2-substituted counterpart, 2-(1-amino-2-hydroxyethyl)-4-bromophenol (pKa = 8.50 ± 0.48) [1]. This difference in ionization state at physiological pH can directly impact solubility, membrane permeability, and binding affinity, thereby invalidating direct substitution of one regioisomer for the other in SAR campaigns.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 9.20 ± 0.18 (Predicted) |
| Comparator Or Baseline | 2-(1-Amino-2-hydroxyethyl)-4-bromophenol: 8.50 ± 0.48 (Predicted) |
| Quantified Difference | Target compound pKa is 0.70 units higher, indicating it is less acidic and will be less ionized at physiological pH (7.4). |
| Conditions | Predicted using ACD/Labs or similar computational algorithms as reported on chemical supplier databases. |
Why This Matters
This pKa difference (ΔpKa = 0.70) will alter the compound's ionization and thus its solubility, permeability, and target binding profile, making the 3-substituted compound non-substitutable with its 2-substituted analog in medicinal chemistry applications.
- [1] Kuujia. (2024). Cas no 1337266-30-4 (2-(1-amino-2-hydroxyethyl)-4-bromophenol). Predicted pKa: 8.50±0.48. View Source
